molecular formula C12H22N2O4 B2489029 1-acetyl-N-(2,2-diethoxyethyl)azetidine-3-carboxamide CAS No. 1396873-17-8

1-acetyl-N-(2,2-diethoxyethyl)azetidine-3-carboxamide

Cat. No. B2489029
M. Wt: 258.318
InChI Key: QQUARTGXBTYDMN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of azetidine derivatives often involves reactions of cyclic nitrones with acetyl chloride under varying conditions. Eijk et al. (2010) reported that reactions of four-membered cyclic nitrones with acetyl chloride differ significantly from those of other cyclic nitrones. In the presence of water, these nitrones yield 2-[(acetyloxy)-amino]-N,N-diethylalkanamides. Alternatively, in the absence of water, N,N-diethyl-4-methylene-2-azetidinecarboxamides or N,N-diethyl-2,3-dihydro-2-azetecarboxamides are obtained (Eijk, Trompenaars, Reinhoudt, & Harkema, 2010).

Molecular Structure Analysis

The molecular structure of azetidine derivatives can be elucidated through X-ray crystallography, as demonstrated by Bartnik et al. (1998), who synthesized 1-acetyl-3-bromo-3-phenylazetidine and characterized it through spectroscopic methods and single-crystal X-ray analysis, revealing the nearly planar nature of the azetidine ring (Bartnik, Faure, & Gębicki, 1998).

Scientific Research Applications

  • Synthesis and Characterization :

    • Chen, T., Sanjiki, T., Kato, H., & Ohta, M. (1967) studied the synthesis of functional derivatives of azetidines, including compounds similar to 1-acetyl-N-(2,2-diethoxyethyl)azetidine-3-carboxamide, by cyclization and photolysis methods. They provided insights into the structural formation of these compounds (Chen, T., et al., 1967).
  • Antimicrobial and Antioxidant Activities :

    • Devi, K., Ramaiah, M., Roopa, D., & Vaidya, V. (2010) explored the synthesis of 3-nitro-N-(3-chloro-2-oxo-substituted-phenyl-azetidine-1-yl)naphtho[2,1-b]furan-2-carboxamides. These compounds, related to the azetidine class, were evaluated for their antimicrobial and antioxidant activities (Devi, K., et al., 2010).
  • Conformational Analysis :

    • Zagari, A., Némethy, G., & Scheraga, H. (1990) investigated the conformational constraints in azetidine-2-carboxylic acid derivatives, discussing how substitutions like those in 1-acetyl-N-(2,2-diethoxyethyl)azetidine-3-carboxamide might influence protein folding and stability (Zagari, A., et al., 1990).
  • Biological Activities :

    • Panchasara, D. R., & Pande, S. (2009) synthesized azetidine derivatives, including those with structures similar to 1-acetyl-N-(2,2-diethoxyethyl)azetidine-3-carboxamide, and evaluated their antibacterial and antifungal activities (Panchasara, D. R., & Pande, S., 2009).
  • Enzymatic Biotransformation :

    • Leng, D., Wang, D., Pan, J.-H., Huang, Z.-t., & Wang, M.-X. (2009) demonstrated the enantioselective biotransformation of racemic azetidine-2-carbonitriles, a process that may be relevant for the production of chiral derivatives of 1-acetyl-N-(2,2-diethoxyethyl)azetidine-3-carboxamide (Leng, D., et al., 2009).

Safety And Hazards

The safety and hazards associated with azetidines can vary depending on the specific derivative. It’s always important to refer to the Material Safety Data Sheet (MSDS) for the specific compound for information on safety, hazards, handling, and disposal .

Future Directions

Future research in the field of azetidines is likely to focus on developing new synthetic methods, exploring new reactions, and expanding the applications of azetidines in various fields .

properties

IUPAC Name

1-acetyl-N-(2,2-diethoxyethyl)azetidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-4-17-11(18-5-2)6-13-12(16)10-7-14(8-10)9(3)15/h10-11H,4-8H2,1-3H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQUARTGXBTYDMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNC(=O)C1CN(C1)C(=O)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-acetyl-N-(2,2-diethoxyethyl)azetidine-3-carboxamide

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